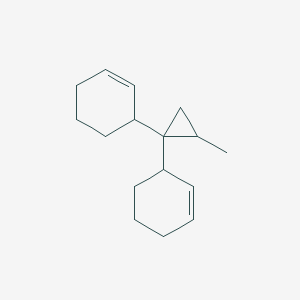
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene is an organic compound with the molecular formula C16H24 It is a complex cyclic hydrocarbon featuring a cyclohexene ring fused with a cyclopropyl group and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclic hydrocarbons with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclohexene: A simpler cyclic hydrocarbon with a methyl group attached to the cyclohexene ring.
Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.
Uniqueness
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene stands out due to its complex structure, which combines multiple cyclic systems. This structural complexity provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
69083-58-5 |
|---|---|
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
3-(1-cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene |
InChI |
InChI=1S/C16H24/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h4,6,8,10,13-15H,2-3,5,7,9,11-12H2,1H3 |
Clave InChI |
YLBKOQBFLVCUOF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(C2CCCC=C2)C3CCCC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


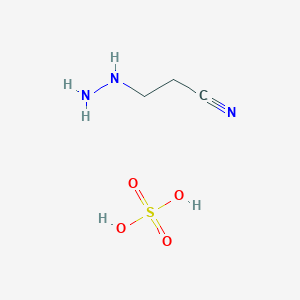
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
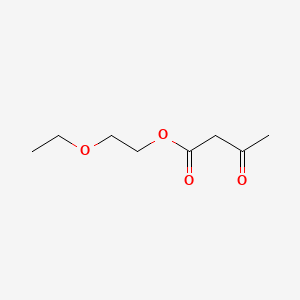
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
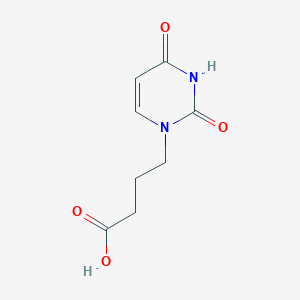
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)

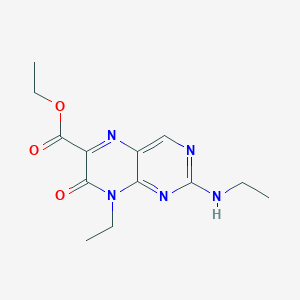

![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

